molecular formula C13H12O3 B12807574 5,6-Dimethyl-2,3-dihydro-7H-furo(3,2-g)chromen-7-one CAS No. 7471-82-1

5,6-Dimethyl-2,3-dihydro-7H-furo(3,2-g)chromen-7-one

Katalognummer: B12807574
CAS-Nummer: 7471-82-1
Molekulargewicht: 216.23 g/mol
InChI-Schlüssel: ULWYOZMUMXSSMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dimethyl-2,3-dihydro-7H-furo(3,2-g)chromen-7-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system. The presence of methyl groups at the 5 and 6 positions, along with the dihydro functionality, imparts distinct chemical properties to this molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2,3-dihydro-7H-furo(3,2-g)chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-hydroxyacetophenone and 2,3-dimethylfuran, the compound can be synthesized through a series of steps involving aldol condensation, cyclization, and dehydration reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dimethyl-2,3-dihydro-7H-furo(3,2-g)chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5,6-Dimethyl-2,3-dihydro-7H-furo(3,2-g)chromen-7-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5,6-Dimethyl-2,3-dihydro-7H-furo(3,2-g)chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5,6-Dimethyl-7H-furo(3,2-g)chromen-7-one
  • 2,3,5,6-Tetramethyl-7H-furo(3,2-g)chromen-7-one
  • 3-Phenyl-5,6-dimethyl-7H-furo(3,2-g)chromen-7-one

Uniqueness

5,6-Dimethyl-2,3-dihydro-7H-furo(3,2-g)chromen-7-one is unique due to its specific substitution pattern and dihydro functionality, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

7471-82-1

Molekularformel

C13H12O3

Molekulargewicht

216.23 g/mol

IUPAC-Name

5,6-dimethyl-2,3-dihydrofuro[3,2-g]chromen-7-one

InChI

InChI=1S/C13H12O3/c1-7-8(2)13(14)16-12-6-11-9(3-4-15-11)5-10(7)12/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

ULWYOZMUMXSSMW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)OC2=C1C=C3CCOC3=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.